N-(1H-pyrazol-5-yl)benzenesulfonamide
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Overview
Description
N-(1H-Pyrazol-3-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a pyrazole ring attached to a benzenesulfonamide moiety, making it a valuable scaffold in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Pyrazol-3-yl)benzenesulfonamide typically involves the reaction of a pyrazole derivative with a benzenesulfonyl chloride. One common method includes the following steps:
Formation of Pyrazole Derivative: The pyrazole ring is synthesized through the cyclization of hydrazine with a 1,3-diketone.
Sulfonamide Formation: The pyrazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(1H-Pyrazol-3-yl)benzenesulfonamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1H-Pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1H-Pyrazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its antimicrobial, antileishmanial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-Pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
Molecular Targets and Pathways:
Carbonic Anhydrase: Inhibition of this enzyme affects pH regulation and fluid balance.
Other Enzymes: Potential interactions with other enzymes involved in metabolic pathways.
Comparison with Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but with different substitution patterns on the pyrazole ring.
Benzene sulfonamide pyrazole thio-oxadiazole hybrids: Compounds with additional functional groups that enhance their biological activity.
Uniqueness: N-(1H-Pyrazol-3-yl)benzenesulfonamide stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
54135-42-1 |
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Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S/c13-15(14,8-4-2-1-3-5-8)12-9-6-7-10-11-9/h1-7H,(H2,10,11,12) |
InChI Key |
IGCQXMQOKRXHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2 |
Origin of Product |
United States |
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